1,2-Di-tert-butyldiaziridin-3-one 1,2-Di-tert-butyldiaziridin-3-one
Brand Name: Vulcanchem
CAS No.: 19656-74-7
VCID: VC20750229
InChI: InChI=1S/C9H18N2O/c1-8(2,3)10-7(12)11(10)9(4,5)6/h1-6H3
SMILES: CC(C)(C)N1C(=O)N1C(C)(C)C
Molecular Formula: C9H18N2O
Molecular Weight: 170.25 g/mol

1,2-Di-tert-butyldiaziridin-3-one

CAS No.: 19656-74-7

Cat. No.: VC20750229

Molecular Formula: C9H18N2O

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

1,2-Di-tert-butyldiaziridin-3-one - 19656-74-7

Specification

CAS No. 19656-74-7
Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
IUPAC Name 1,2-ditert-butyldiaziridin-3-one
Standard InChI InChI=1S/C9H18N2O/c1-8(2,3)10-7(12)11(10)9(4,5)6/h1-6H3
Standard InChI Key WCHLJTGWJIJZMR-UHFFFAOYSA-N
SMILES CC(C)(C)N1C(=O)N1C(C)(C)C
Canonical SMILES CC(C)(C)N1C(=O)N1C(C)(C)C

Introduction

What is 1,2-Di-tert-butyldiaziridin-3-one?

1,2-Di-tert-butyldiaziridin-3-one, also known as diaziridinone, bis(1,1-dimethylethyl)-, is a chemical compound with the molecular formula C9H18N2OC_9H_{18}N_2O
. It has a molecular weight of 170.25 g/mol . Synonyms for this compound include 1,2-Di-tert-butyldiaziridin-3-one, 19656-74-7, Diaziridinone, bis(1,1-dimethylethyl)-, 1,2-ditert-butyldiaziridin-3-one, and 1,2-Di-tert-butyl-3H-diazirine-3-one .

Computed Chemical Identifiers

  • IUPAC Name: 1,2-di-tert-butyldiaziridin-3-one

  • InChI: InChI=1S/C9H18N2O/c1-8(2,3)10-7(12)11(10)9(4,5)6/h1-6H3

  • InChIKey: WCHLJTGWJIJZMR-UHFFFAOYSA-N

  • SMILES: CC(C)(C)N1C(=O)N1C(C)(C)C

  • CAS: 19656-74-7

Synthesis and Reactions

1,2-Di-tert-butyldiaziridin-3-one can be used in various chemical reactions, particularly in diamination reactions of olefins . For example, it can be used as a reagent in the catalytic diamination of olefins via N–N bond activation .

Applications and Research Findings

  • Catalysis: 1,2-Di-tert-butyldiaziridin-3-one is used in catalytic diamination of olefins, which involves the activation of the N–N bond . Copper(I) catalysts can react with di-tert-butyldiaziridinone to form copper(II) nitrogen radicals .

  • Spectroscopic Analysis: Spectroscopic methods, including NMR, are used to study the structure and properties of related compounds such as oxybis(1,4-di-tert-butylbenzene) .

  • Derivatives and Biological Activity: While not directly examining 1,2-Di-tert-butyldiaziridin-3-one, research into related compounds like Schiff bases derived from 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione have shown potential cytotoxic evaluation . These compounds exhibit low toxicity to human cells .

  • Macrofilaricidal Compounds: Although the study focuses on substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines, the research highlights the importance of identifying and developing treatments for human filarial infections . The 1,2,4-thiadiazole core shows promise for in vivo efficacy .

  • Photochemical Reactivity: Studies on di-tert-butyldiphosphatetrahedrane reveal photochemical reactions and structural details, indicating the significance of tert-butyl groups in chemical compounds .

Data Table

PropertyValue
Molecular FormulaC9H18N2OC_9H_{18}N_2O
text
|

| Molecular Weight | 170.25 g/mol |
| IUPAC Name | 1,2-di-tert-butyldiaziridin-3-one |
| CAS Number | 19656-74-7 |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
| Computed Descriptors | See Section 1 |

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator